2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Overview
Description
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione utilizes starting materials such as pinacolone and methyl pivalate, with sodium hydride serving as a base in tetrahydrofuran. Optimal reaction conditions have been identified, leading to a product yield of 64.5% (Zhuang Yan-Xin, 2007).
Molecular Structure Analysis
X-ray crystal structures provide insight into the molecular structures related to 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with lead, revealing monomeric structures with chelating units distorted from a stereochemically active lone pair of electrons at the lead (II) center (Malik et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione, such as the copper salt-catalyzed ether formation from aryl bromides or iodides and phenols, highlight its role in accelerating difficult reactions under moderate conditions (Buck et al., 2002).
Physical Properties Analysis
The metalorganic chemical vapor deposition (MOCVD) of carbon-free ZnO using bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc demonstrates the precursor's effective decomposition, leading to highly c-axis-oriented ZnO films on Si(100) with reduced surface carbon, indicating clean decomposition (Saraf et al., 2007).
Chemical Properties Analysis
Investigations into the chemical properties of 2,2,6,6-Tetramethylheptane-3,5-dione when bonded with zinc, as in coordination polymers, reveal detailed structures and bonding patterns, such as in the synthesis and structure of catena((μ2-4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione-O,O′)dichloro-zinc), illustrating the complex's tetrahedral zinc coordination polyhedron (Netreba & Somov, 2017).
Scientific Research Applications
Synthesis Process : Zhuang Yan-Xin (2007) investigated the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione using pinacolone and methyl pivalate, achieving a yield of 64.5% under optimal conditions (Zhuang, 2007).
Ullmann Diaryl Ether Synthesis : Buck et al. (2002) found that 2,2,6,6-Tetramethylheptane-3,5-dione significantly accelerates copper salt-catalyzed ether formation from aryl bromides or iodides and phenols (Buck et al., 2002).
Chemical Vapor Deposition (CVD) : Malik et al. (1999) explored the X-ray crystal structures of bis-2,2,6,6-tetramethylheptane-3,5-dionatolead(II) in the context of metalorganic chemical vapor deposition (MOCVD) of lead-containing films (Malik et al., 1999).
Zinc(II) Complexes : Dakternieks and Graddon (1973) reported on the formation of 1:1-adducts of pyridine with zinc(II) complexes of β-diketones, noting the stability and enthalpy of formation of these adducts (Dakternieks & Graddon, 1973).
Thermal Decomposition Studies : Russell and Yee (2005) studied the thermal decomposition of 2,2,6,6-tetramethylheptane-3,5-dione via IR laser-powered homogeneous pyrolysis (Russell & Yee, 2005).
Beryllium Complexes : Irving and Silva (1977) determined the enthalpies of formation of crystalline complexes of beryllium with 2,2,6,6-tetramethylheptane-3,5-dione (Irving & Silva, 1977).
ZnO Film Growth : Saraf et al. (2007) used bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc for growing highly c-axis-oriented ZnO films on Si(100), demonstrating its efficacy in metalorganic chemical vapor deposition (Saraf et al., 2007).
Thermal Analysis of Metal Chelates : Yoshida, Kobayashi, and Ueno (1974) conducted differential thermal analysis of β-diketone chelates, including 2,2,6,6-tetramethylheptane-3,5-dione, revealing insights into their thermal properties (Yoshida, Kobayashi & Ueno, 1974).
Cobalt Complexes : In a similar vein, Yoshida, Kobayashi, and Ueno (1972) studied cobalt(II) and -(III) complexes of 2,2,6,6-tetramethylheptane-3,5-dione, providing valuable information on their spectral properties and structure (Yoshida, Kobayashi & Ueno, 1972).
Future Directions
properties
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBMHHOXESRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC | |
CAS RN |
14363-14-5 | |
Record name | Zinc di(pivaloylmethane) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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